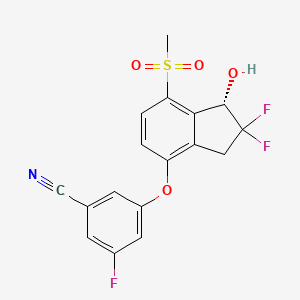

PT-2385

Vue d'ensemble

Description

PT-2385 est un inhibiteur sélectif du facteur d'induction de l'hypoxie-2 alpha (HIF-2α), un facteur de transcription impliqué dans la réponse cellulaire aux faibles niveaux d'oxygène. Ce composé a montré un potentiel dans le traitement de divers cancers, en particulier le carcinome rénal à cellules claires, en inhibant l'activité de HIF-2α, qui est souvent surexprimé dans les tumeurs .

Applications De Recherche Scientifique

PT-2385 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of HIF-2α and its effects on cellular processes.

Biology: Investigated for its role in modulating hypoxia-inducible pathways and cellular responses to low oxygen levels.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly clear cell renal cell carcinoma, by inhibiting HIF-2α activity

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mécanisme D'action

Target of Action

PT-2385 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen conditions, known as hypoxia .

Mode of Action

This compound selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption prevents HIF-2α from binding to DNA and activating the transcription of genes involved in cellular responses to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α by this compound has significant effects on several biochemical pathways. In particular, it suppresses glycolysis and shifts energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) . This shift is particularly important in cells that have adapted to hypoxic conditions by relying more heavily on glycolysis for energy production .

Result of Action

The inhibition of HIF-2α by this compound has been shown to be effective in blocking cancer cell growth, proliferation, and tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC) . In neurological disorders induced by deficiency of Iron regulatory protein 2 (IRP2), this compound prevented neurodegenerative symptoms and modulated mitochondrial morphology and quality .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and iron. For instance, the activity of HIF-2α, the target of this compound, is upregulated under hypoxic conditions . Therefore, the efficacy of this compound may vary depending on the oxygen levels in the tumor microenvironment. Additionally, iron is an indispensable element involved in multiple biochemical pathways, including those affected by this compound .

Analyse Biochimique

Biochemical Properties

PT-2385 selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which plays a crucial role in the regulation of various biochemical reactions . This compound has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In the context of hepatocellular carcinoma, this compound has been shown to enhance the efficacy of sorafenib, a standard treatment for advanced hepatocellular carcinoma, by suppressing HIF-2α, increasing androgen receptors (AR), and suppressing downstream pSTAT3/pAKT/pERK pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the selective disruption of the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which in turn suppresses the expression of genes regulated by HIF-2α . This compound has also been shown to inhibit the amplitude, gating, and hysteresis of delayed-rectifier K+ current (I K(DR)) in a time- and concentration-dependent manner .

Dosage Effects in Animal Models

It has been shown that this compound can prevent neurodegenerative symptoms in Irp2–/– mice, suggesting that it may have significant effects at certain dosages .

Metabolic Pathways

This compound is involved in the regulation of energy metabolism. It has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de PT-2385 implique plusieurs étapes clés, notamment la synthèse de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Une méthode implique la réaction du chlorure de 3-chloropropanoyle avec un composé aromatique approprié pour former un intermédiaire, qui est ensuite soumis à de nouvelles réactions pour produire this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

PT-2385 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de HIF-2α et ses effets sur les processus cellulaires.

Biologie : Enquêté sur son rôle dans la modulation des voies inductibles par l'hypoxie et les réponses cellulaires aux faibles niveaux d'oxygène.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier le carcinome rénal à cellules claires, en inhibant l'activité de HIF-2α

Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement HIF-2α. Il perturbe l'hétérodimérisation de HIF-2α avec le translocateur nucléaire du récepteur des hydrocarbures aromatiques, empêchant la transcription des gènes cibles de HIF-2α. Cette inhibition entraîne une expression réduite des gènes impliqués dans la croissance tumorale et l'angiogenèse, tels que la cycline D1 et le facteur de croissance endothélial vasculaire A (VEGFA) .

Comparaison Avec Des Composés Similaires

Composés similaires

MK-3795 : Un autre inhibiteur de HIF-2α avec des propriétés similaires à celles de PT-2385.

PT2399 : Un composé connexe présentant des effets inhibiteurs comparables sur HIF-2α.

Unicité de this compound

This compound est unique en raison de sa haute sélectivité pour HIF-2α par rapport à HIF-1α, ce qui en fait un outil précieux pour étudier le rôle spécifique de HIF-2α en biologie du cancer. Sa capacité à inhiber HIF-2α sans affecter HIF-1α offre un avantage distinct dans le ciblage des voies inductibles par l'hypoxie dans les tumeurs .

Propriétés

IUPAC Name |

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBSHRSJOPSEGS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672665-49-4 | |

| Record name | PT-2385 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PT-2385 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PT-2385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.